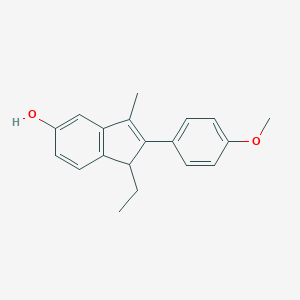
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol, also known as EMIM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMIM belongs to the family of indenols, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential applications in various scientific fields, including cancer research, neurology, and pharmacology. In cancer research, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to enhance cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to have low toxicity and good bioavailability. However, one limitation of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol. One direction is to further explore its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol and its potential side effects.
Méthodes De Synthèse
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with ethylmagnesium bromide to form 1-ethyl-2-(4-methoxyphenyl)-1,3-butadiene. This intermediate then undergoes a Diels-Alder reaction with methyl vinyl ketone to produce the final product, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol.
Propriétés
Numéro CAS |
153312-17-5 |
|---|---|
Nom du produit |
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3 |
Clé InChI |
FGRCYLHFMCPLBF-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
SMILES canonique |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Autres numéros CAS |
167638-44-0 |
Synonymes |
4'-Me-indenestrol B indenestrol B 4'-monomethyl ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



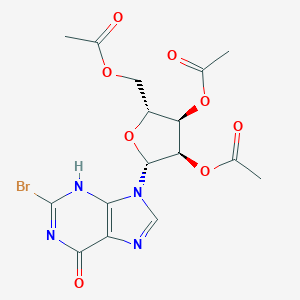
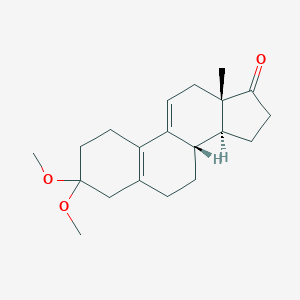
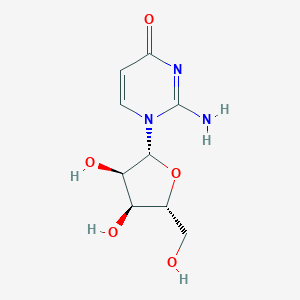
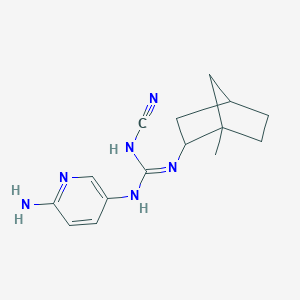
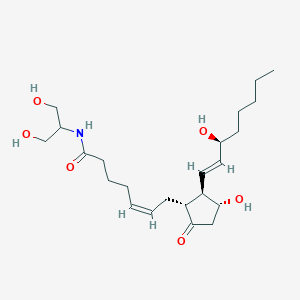
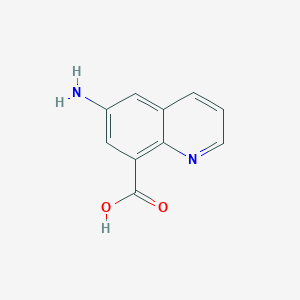

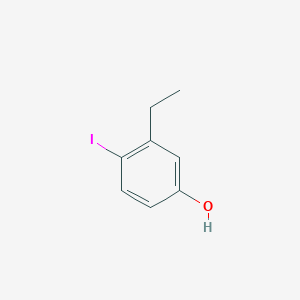
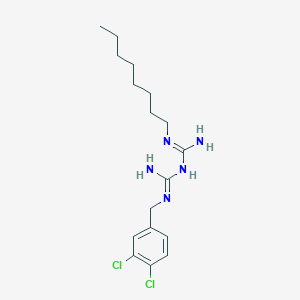

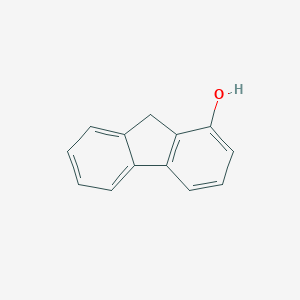
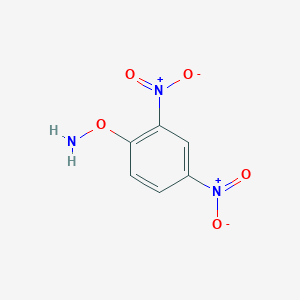
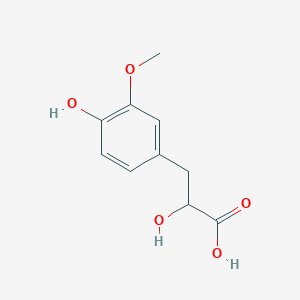
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)